![molecular formula C6H6O3Ti B12284568 [1,2-Benzenediolato(2)-O,O']oxotitanium CAS No. 93459-84-8](/img/structure/B12284568.png)
[1,2-Benzenediolato(2)-O,O']oxotitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Benzenediolato(2)-O,O’]oxotitanium is a titanium-based compound known for its catalytic properties. It is often used in various organic reactions due to its ability to facilitate the formation of carbon-carbon bonds. The compound is characterized by the presence of a titanium atom coordinated with a 1,2-benzenediolate ligand and an oxo group.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [1,2-Benzendiolato(2)-O,O’]Oxidotitan beinhaltet typischerweise die Reaktion von Titantetrachlorid mit Brenzcatechin (1,2-Benzendiol) in Gegenwart einer Base. Die Reaktion verläuft wie folgt:
Reaktanten: Titantetrachlorid (TiCl4) und Brenzcatechin (C6H4(OH)2).
Bedingungen: Die Reaktion wird unter einer inerten Atmosphäre, oft unter Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Eine Base wie Triethylamin (Et3N) wird verwendet, um die während der Reaktion gebildete Salzsäure zu neutralisieren.
Verfahren: Titantetrachlorid wird tropfenweise zu einer Lösung von Brenzcatechin und der Base in einem geeigneten Lösungsmittel, wie z. B. Dichlormethan, gegeben. Das Gemisch wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist, was typischerweise durch eine Farbänderung angezeigt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von [1,2-Benzendiolato(2)-O,O’]Oxidotitan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Hochskalierung: Verwendung größerer Mengen an Reaktanten und Lösungsmitteln.
Optimierung: Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
Reinigung: Anwendung von Techniken wie Umkristallisation oder Chromatographie, um das Endprodukt zu reinigen.
Analyse Chemischer Reaktionen
Reaktionstypen
[1,2-Benzendiolato(2)-O,O’]Oxidotitan ist dafür bekannt, verschiedene Arten von Reaktionen einzugehen, darunter:
Katalytische Reaktionen: Es wirkt als Katalysator in Michael-Reaktionen und Aldol-artigen Reaktionen.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl sie häufiger als Katalysator eingesetzt wird.
Häufige Reagenzien und Bedingungen
Michael-Reaktionen: In Gegenwart von [1,2-Benzendiolato(2)-O,O’]Oxidotitan reagieren Ketensilylacetale mit α,β-ungesättigten Ketonen zu Michael-Addukten.
Aldol-Reaktionen: Die Verbindung katalysiert die Reaktion von Ketensilylacetalen mit Aldehyden, um β-Hydroxycarbonsäureester zu erzeugen.
Hauptprodukte
Michael-Addukte: Entstehen aus der Reaktion von Ketensilylacetalen mit α,β-ungesättigten Ketonen.
β-Hydroxycarbonsäureester: Werden durch die Aldol-Reaktion von Ketensilylacetalen mit Aldehyden erzeugt.
Wissenschaftliche Forschungsanwendungen
[1,2-Benzendiolato(2)-O,O’]Oxidotitan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Katalysator in der organischen Synthese verwendet, insbesondere in Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen
Biologie und Medizin:
Industrie: Wird bei der Produktion von Feinchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den [1,2-Benzendiolato(2)-O,O’]Oxidotitan seine katalytischen Wirkungen ausübt, beinhaltet die Aktivierung von Reaktanten durch Koordination an das Titan-Zentrum. Diese Koordination erleichtert die Bildung von Übergangszuständen, die die Aktivierungsenergie der Reaktion senken und somit die Reaktionsgeschwindigkeit erhöhen. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören:
Koordination an Carbonylgruppen: Aktiviert sie für den nukleophilen Angriff.
Stabilisierung von Übergangszuständen: Durch Wechselwirkungen mit dem Titan-Zentrum.
Wirkmechanismus
The mechanism by which [1,2-Benzenediolato(2)-O,O’]oxotitanium exerts its catalytic effects involves the activation of reactants through coordination to the titanium center. This coordination facilitates the formation of transition states that lower the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved include:
Coordination to Carbonyl Groups: Activating them for nucleophilic attack.
Stabilization of Transition States: Through interactions with the titanium center.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Titantetrachlorid (TiCl4): Eine häufige Titanverbindung, die in verschiedenen chemischen Reaktionen verwendet wird.
Titanisopropoxid (Ti(OiPr)4): Ein weiterer Titan-basierter Katalysator, der in der organischen Synthese verwendet wird.
Einzigartigkeit
[1,2-Benzendiolato(2)-O,O’]Oxidotitan ist aufgrund seiner spezifischen Koordinationsumgebung einzigartig, die besondere katalytische Eigenschaften bietet. Im Gegensatz zu Titantetrachlorid und Titanisopropoxid bietet es eine verbesserte Chemoselektivität und Effizienz in bestimmten Reaktionen, wie z. B. den Michael- und Aldol-Reaktionen .
Eigenschaften
CAS-Nummer |
93459-84-8 |
|---|---|
Molekularformel |
C6H6O3Ti |
Molekulargewicht |
173.98 g/mol |
IUPAC-Name |
benzene-1,2-diol;oxotitanium |
InChI |
InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |
InChI-Schlüssel |
KNSPECAPESFHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



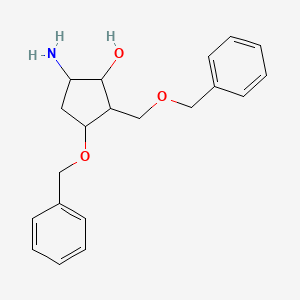

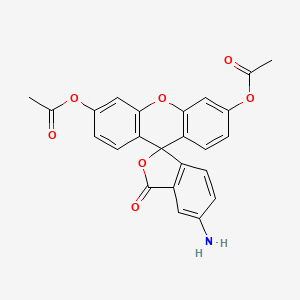

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
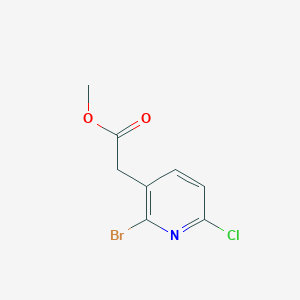
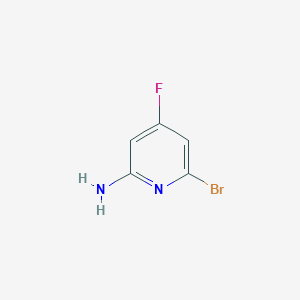
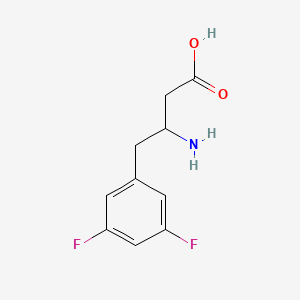


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

